2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide
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Overview
Description
N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, pyridinylsulfanyl, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Benzenesulfonyl Intermediate: This involves the sulfonation of benzene to form benzenesulfonyl chloride.
Coupling with Pyridinylsulfanyl Intermediate: The benzenesulfonyl chloride is then reacted with a pyridinylsulfanyl compound under basic conditions to form the desired intermediate.
Final Coupling with Phenoxyacetamide: The intermediate is then coupled with 2-(2-methylphenoxy)acetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar structural features.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22N2O4S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-pyridin-2-ylsulfanylphenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H22N2O4S2/c1-19-9-5-6-12-24(19)32-18-25(29)28-20-15-21(33-26-13-7-8-14-27-26)17-23(16-20)34(30,31)22-10-3-2-4-11-22/h2-17H,18H2,1H3,(H,28,29) |
InChI Key |
ZMPLDUSFMXIMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=N4 |
Origin of Product |
United States |
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